Methylene Spacer Differentiation: Target Compound vs. Directly Linked Analog (CAS 891109-78-7)
The target compound (CAS 955237-78-2) incorporates a methylene (-CH2-) spacer between the pyrrolidinone ring and the urea carbonyl, whereas the closest commercially cataloged analog (CAS 891109-78-7) features a direct pyrrolidine–urea bond without this spacer . This results in a molecular formula difference of one carbon and two hydrogen atoms (C18H17ClFN3O2 vs. C17H15ClFN3O2; ΔMW = 14.0 g/mol).
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C18H17ClFN3O2; MW = 361.8 g/mol |
| Comparator Or Baseline | CAS 891109-78-7: C17H15ClFN3O2; MW = 347.8 g/mol |
| Quantified Difference | ΔMW = 14.0 g/mol; ΔFormula = CH2 |
| Conditions | Calculated from standard atomic masses; validated by deposited SMILES structures |
Why This Matters
The methylene spacer introduces an additional rotatable bond, altering conformational flexibility and the spatial relationship between the pyrrolidinone and urea pharmacophores; in FPR2 agonist optimization, rigidification via the pyrrolidinone core was critical for potency, making the linker length a key SAR variable for procurement decisions.
